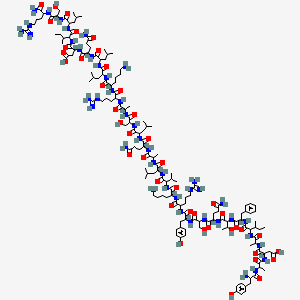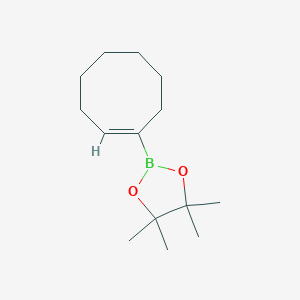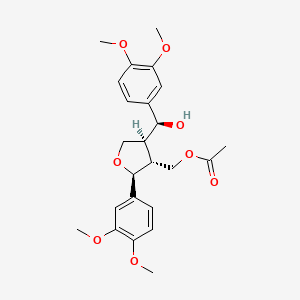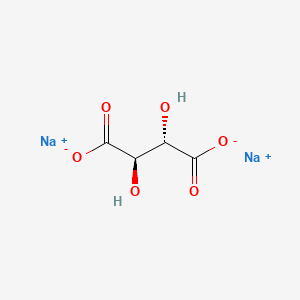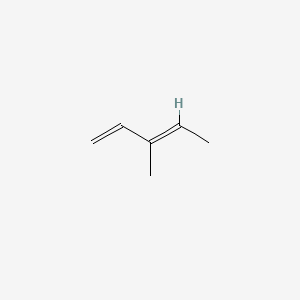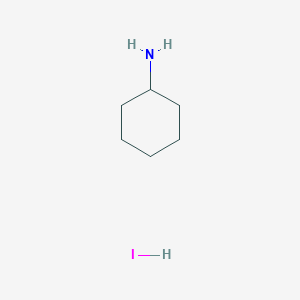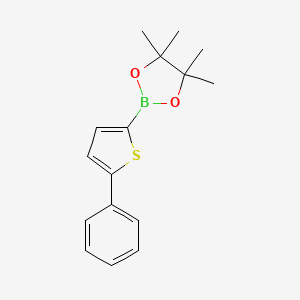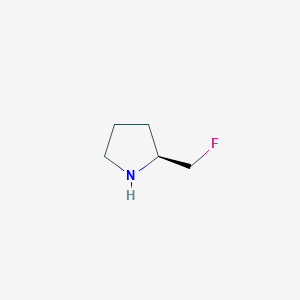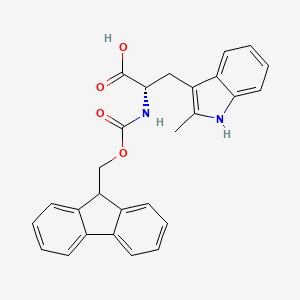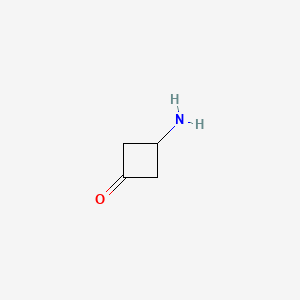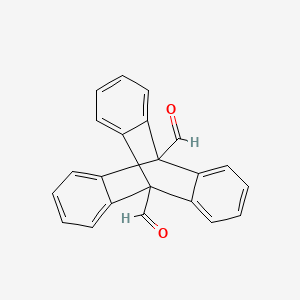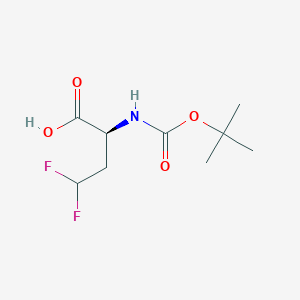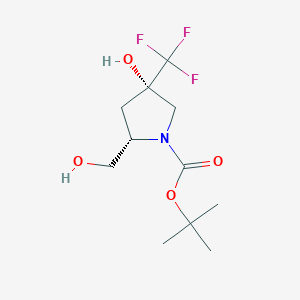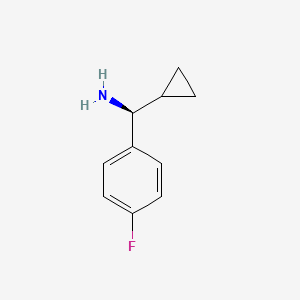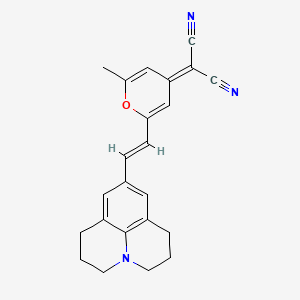
4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran
Descripción general
Descripción
4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran (DCJMP) is an organic compound that belongs to the family of pyran derivatives. It is a colorless, odorless, and water-soluble substance that has been found to have a wide range of applications in the fields of chemistry and biochemistry. DCJMP is synthesized from a combination of dicyanomethylene and julolidin-4-ylvinyl. It is an important component in the production of polymers and has been extensively studied for its potential applications in the medical, pharmaceutical, and industrial fields.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran, and its derivatives, have been extensively studied for their potential applications in Organic Light-Emitting Diodes (OLEDs). These compounds, often used as red emitters or dopants, exhibit significant properties such as high luminescence and power efficiency. For example, a study by Kwon et al. (2012) synthesized a red fluorescent compound with enhanced steric hindrance to prevent concentration quenching, achieving high luminous and power efficiency in OLEDs (Kwon, Lee, Kim, & Yoon, 2012). Similarly, Yang et al. (2007) developed red dopants for OLEDs by introducing electron donor and acceptor segments to the molecular structure, leading to high photoluminescent quantum yields and saturated red emissions (Yang, Guan, Nie, Lou, Liu, Bian, Bian, & Huang, 2007).
Solid-State Lasers
The tunability of these compounds in doped guest-host organic lasers has also been a subject of research. Schneider et al. (2004) reported on the tunability of this compound in various host materials, observing significant tuning ranges and lower threshold energy densities, which is crucial for the efficiency of solid-state lasers (Schneider et al., 2004).
Charge Transfer and Nonlinear Optical Properties
Intramolecular charge transfer (ICT) and nonlinear optical properties of these compounds are key areas of research, contributing to their potential in various photonic applications. For example, Lee et al. (2022) investigated the ICT of a related compound in DMSO solution, revealing insights into the ultrafast ICT and vibrational relaxation in the charge-transfer state (Lee, Jen, Lee, Jang, & Pang, 2022). Moylan et al. (1996) studied the nonlinear optical properties and thermal decomposition temperatures of symmetric derivatives of this compound, which have significant implications for their use in electro-optical applications (Moylan, Ermer, Lovejoy, Mccomb, Leung, Wortmann, Krdmer, & Twieg, 1996).
Fluorescence and Photophysical Properties
The photophysical properties, particularly fluorescence, of these compounds have been extensively studied due to their relevance in sensing and imaging applications. Kanaparthi, Saha, Singh, & Akhila (2020) explored the comprehensive photophysical properties of DCM dye, a derivative of 4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran, highlighting its applications in optical sensors, bioimaging, and photovoltaics (Kanaparthi, Saha, Singh, & Akhila, 2020).
Propiedades
IUPAC Name |
2-[2-[(E)-2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]-6-methylpyran-4-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-16-10-20(21(14-24)15-25)13-22(27-16)7-6-17-11-18-4-2-8-26-9-3-5-19(12-17)23(18)26/h6-7,10-13H,2-5,8-9H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJRONVKWRHYBF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)CCCN4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC3=C4C(=C2)CCCN4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-2-(1-Azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]-6-methylpyran-4-ylidene]propanedinitrile | |
CAS RN |
51325-95-2 | |
| Record name | 4-(Dicyanomethylene)-2-methyl-6-(julolidine-4-yl-vinyl)-4H-pyrane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



